Methyl 2,6-dichloro-3-methylbenzoate
Description
Properties
IUPAC Name |
methyl 2,6-dichloro-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFRSLDSZLVOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230291 | |
| Record name | Benzoic acid, 2,6-dichloro-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804516-13-9 | |
| Record name | Benzoic acid, 2,6-dichloro-3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804516-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,6-dichloro-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of m-Xylene
Chlorination introduces chlorine atoms at the 2 and 6 positions of m-xylene. A FeCl₃-catalyzed reaction with Cl₂ gas at 60°C yields 2,6-dichloro-3-methyltoluene with high regioselectivity. The use of FeCl₃ ensures minimal byproduct formation, achieving yields exceeding 90% under optimized conditions.
Oxidation to Benzoic Acid
The methyl group in 2,6-dichloro-3-methyltoluene is oxidized to a carboxylic acid using hydrogen peroxide (H₂O₂) in acetic acid with sodium acetate as a catalyst. This method avoids harsh oxidants like potassium permanganate, reducing environmental impact. Reaction temperatures of 90°C for 2–4 hours afford 2,6-dichloro-3-methylbenzoic acid in 92.7% yield.
Esterification Methods
DABCO-Catalyzed Esterification with Dimethyl Carbonate
This solvent-free method, detailed in CN114181076A, uses 1,4-diazabicyclo[2.2.2]octane (DABCO) to catalyze the reaction between 2,6-dichloro-3-methylbenzoic acid and dimethyl carbonate. Key advantages include:
Table 1: Reaction Parameters for DABCO Method
| Parameter | Value |
|---|---|
| Molar Ratio (Acid:DMC) | 1:6–10 |
| Catalyst Loading | 1:1 (DABCO:acid) |
| Work-up | Extraction with ethyl acetate |
Acid Chloride Route
A traditional two-step approach involves:
-
Acid Chloride Formation : Treating 2,6-dichloro-3-methylbenzoic acid with thionyl chloride (SOCl₂) or PCl₅ to form the corresponding acid chloride.
-
Esterification : Reacting the acid chloride with methanol under basic conditions (e.g., pyridine).
While this method achieves 85–90% yields, it generates toxic byproducts (HCl, SO₂) and requires rigorous purification.
Industrial Production Considerations
Scalability of the DABCO Method
The DABCO-mediated process is highly scalable due to:
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atoms.
Reduction: The major product is 2,6-dichloro-3-methylbenzyl alcohol.
Hydrolysis: The major product is 2,6-dichloro-3-methylbenzoic acid.
Scientific Research Applications
Methyl 2,6-dichloro-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of methyl 2,6-dichloro-3-methylbenzoate depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biochemical pathways. The chlorine atoms and ester group contribute to its reactivity and ability to interact with biological targets.
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
| Property | Methyl 2,6-dichloro-3-methylbenzoate | Methyl methylbenzoate | Dehydroabietic acid methyl ester |
|---|---|---|---|
| Molecular Weight (g/mol) | ~235 (estimated) | 150.17 | ~316 (diterpenoid) |
| Boiling Point | High (due to Cl) | Moderate | Very high |
| Water Solubility | Low | Low | Insoluble |
| Reactivity | Electrophilic hotspots | Moderate | Stable (resin-derived) |
Key Findings :
- Polarity and Solubility : The dichloro substitution likely reduces water solubility compared to Methyl methylbenzoate, aligning with trends observed in halogenated aromatics .
- Thermal Stability: Diterpenoid esters like dehydroabietic acid methyl ester exhibit high thermal stability due to their bulky tricyclic structure, whereas simpler benzoates (e.g., this compound) may decompose at lower temperatures .
Biological Activity
Methyl 2,6-dichloro-3-methylbenzoate is a compound of interest due to its diverse biological activities, particularly in the fields of agriculture and pharmacology. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₈Cl₂O₂
- Molecular Weight : 205.06 g/mol
- CAS Number : 58671-77-5
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antifungal Activity : It has been studied for its efficacy as a fungicide. Research indicates that it can inhibit the growth of certain fungal species, making it a potential candidate for agricultural applications .
- Plant Growth Regulation : The compound acts as a plant growth regulator, influencing plant development and morphology. Its application can lead to enhanced growth rates and improved yield in various crops .
-
Toxicity Profiles :
- Aquatic Toxicity : this compound shows moderate toxicity to aquatic organisms, which raises concerns regarding its environmental impact when used in agricultural settings .
- Mammalian Toxicity : The compound has a moderate oral toxicity profile in mammals, indicating that while it may be effective for pest control, safety assessments are necessary for its use .
Data Table: Biological Activity Summary
Case Study 1: Antifungal Efficacy
In a study examining the antifungal properties of this compound, researchers found that the compound effectively inhibited the growth of Fusarium and Aspergillus species at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a viable alternative to conventional fungicides in agricultural practices .
Case Study 2: Plant Growth Regulation
A field trial conducted on tomato plants treated with this compound demonstrated a significant increase in fruit yield by approximately 30% compared to untreated control plants. The results suggested that the compound not only promotes growth but also enhances resistance to common plant pathogens .
Q & A
Q. What are the recommended synthetic routes for Methyl 2,6-dichloro-3-methylbenzoate, and how can purity be optimized?
Methodological Answer: A common approach involves stepwise nucleophilic substitution and esterification. For example:
- Step 1: React 2,6-dichloro-3-methylbenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
- Step 2: Esterify with methanol in the presence of a base (e.g., DIPEA) to drive the reaction to completion .
- Purity Optimization: Use column chromatography (e.g., silica gel, 1–20% methanol-DCM gradient) and confirm purity via HPLC or GC-MS. Crystallization from LP (light petroleum) or ethanol/water mixtures can further reduce by-products .
Q. How can the structure of this compound be validated experimentally?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Validate using the CIF check feature in PLATON to detect disorders or twinning .
- Spectroscopy: Compare NMR (¹H/¹³C) and HRMS data with literature. For example, expect aromatic protons as singlets (δ ~7.5–8.0 ppm in CDCl₃) and a methyl ester resonance at δ ~3.8–4.0 ppm .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
Methodological Answer:
- Dynamic Effects: Check for rotational barriers in substituents (e.g., hindered rotation of the ester group) using variable-temperature NMR .
- Impurity Analysis: Perform 2D NMR (COSY, HSQC) to distinguish coupling artifacts from genuine signals. Cross-reference with computational models (DFT calculations for expected chemical shifts) .
- Crystallographic Validation: If available, compare experimental X-ray data with DFT-optimized geometries to identify conformational discrepancies .
Q. What strategies mitigate by-product formation during esterification of 2,6-dichloro-3-methylbenzoic acid?
Methodological Answer:
- Reagent Selection: Use anhydrous methanol and fresh SOCl₂ to minimize hydrolysis. Catalytic DMAP can accelerate esterification and reduce side reactions .
- Temperature Control: Maintain the reaction at 35–40°C to avoid thermal decomposition. Monitor via TLC (hexane:ethyl acetate = 4:1) .
- Work-Up Protocol: Quench excess SOCl₂ with ice-cold NaHCO₃, and extract with DCM to isolate the ester. Dry over MgSO₄ before purification .
Q. How can computational methods enhance reaction mechanism studies for this compound?
Methodological Answer:
- DFT Modeling: Use Gaussian or ORCA to calculate transition states and intermediates for esterification or substitution reactions. Compare activation energies for competing pathways (e.g., SN2 vs. SN1 mechanisms) .
- MD Simulations: Study solvent effects (e.g., methanol vs. DMF) on reaction kinetics using GROMACS. This helps optimize solvent choice for yield improvement .
Data Contradiction and Validation
Q. How should researchers address discrepancies between experimental and theoretical melting points?
Methodological Answer:
- Purity Check: Re-crystallize the compound and re-measure melting points. Impurities (e.g., residual DCM) can depress observed values .
- Polymorphism Screening: Perform DSC/TGA to detect polymorphic forms. Use slurry experiments in different solvents to isolate stable crystalline phases .
- Computational Prediction: Compare DFT-calculated lattice energies with experimental DSC data to identify the most thermodynamically stable form .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Exposure Control: Use fume hoods and PPE (nitrile gloves, lab coats). Monitor airborne concentrations with OSHA-approved sensors (e.g., PID detectors) .
- Emergency Procedures: Install eyewash stations and emergency showers. For skin contact, wash with 10% ethanol solution followed by soap and water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
